molecular formula C8H13NO2 B176113 3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 148776-20-9

3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Cat. No.: B176113
CAS No.: 148776-20-9
M. Wt: 155.19 g/mol
InChI Key: YTXXRLXVAZGQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable 1,3-diketone with hydroxylamine can lead to the formation of the oxazole ring . Another method involves the use of nitrile oxides and alkynes in a 1,3-dipolar cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce tetrahydropyrrole derivatives .

Mechanism of Action

The mechanism by which 3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity or altering their function. The compound’s structure allows it to participate in hydrogen bonding and other interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXXRLXVAZGQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N2C(CCC2=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99208-71-6
Record name (7aS)-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Reactant of Route 2
3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Reactant of Route 3
3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Reactant of Route 4
3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Reactant of Route 5
3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Reactant of Route 6
3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.